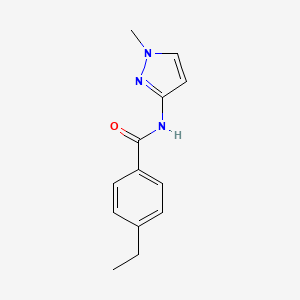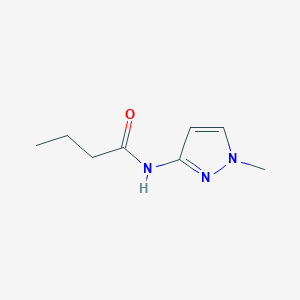
N-(1-adamantyl)-1,3,5-trimethylpyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-adamantyl)-1,3,5-trimethylpyrazole-4-carboxamide (ATPCA) is a small molecule inhibitor of the protein kinase CaMKII, which plays a crucial role in synaptic plasticity and learning and memory processes in the brain. ATPCA has been widely used in scientific research to investigate the role of CaMKII in various physiological and pathological conditions.
Mécanisme D'action
The mechanism of action of N-(1-adamantyl)-1,3,5-trimethylpyrazole-4-carboxamide involves the inhibition of the autophosphorylation of CaMKII at Thr286, which prevents the activation of CaMKII and the induction of LTP and LTD. The autophosphorylation of CaMKII at Thr286 is a critical step in the activation of CaMKII, which leads to the phosphorylation of many downstream targets, including ion channels, receptors, and transcription factors. The inhibition of CaMKII by N-(1-adamantyl)-1,3,5-trimethylpyrazole-4-carboxamide has been shown to impair the consolidation of spatial memory, fear memory, and drug-associated memory in rodents.
Biochemical and Physiological Effects:
N-(1-adamantyl)-1,3,5-trimethylpyrazole-4-carboxamide has been shown to have both biochemical and physiological effects on CaMKII and its downstream targets. N-(1-adamantyl)-1,3,5-trimethylpyrazole-4-carboxamide has been shown to reduce the phosphorylation of AMPA receptors at Ser831 and Ser845, which are essential for the trafficking and insertion of AMPA receptors into the synaptic membrane. N-(1-adamantyl)-1,3,5-trimethylpyrazole-4-carboxamide has also been shown to reduce the phosphorylation of GluN2B subunit of NMDA receptors at Tyr1472, which is essential for the activation of NMDA receptors and the induction of LTP. N-(1-adamantyl)-1,3,5-trimethylpyrazole-4-carboxamide has been shown to impair the activation of CREB, a transcription factor that is essential for the expression of many genes involved in synaptic plasticity and memory formation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-adamantyl)-1,3,5-trimethylpyrazole-4-carboxamide has several advantages and limitations for lab experiments. One of the advantages of N-(1-adamantyl)-1,3,5-trimethylpyrazole-4-carboxamide is its specificity for CaMKII, which allows researchers to selectively manipulate the activity of CaMKII without affecting other signaling pathways. Another advantage of N-(1-adamantyl)-1,3,5-trimethylpyrazole-4-carboxamide is its ability to cross the blood-brain barrier, which allows researchers to study the role of CaMKII in the brain in vivo. However, one of the limitations of N-(1-adamantyl)-1,3,5-trimethylpyrazole-4-carboxamide is its relatively short half-life, which requires frequent administration to maintain its inhibitory effect. Another limitation of N-(1-adamantyl)-1,3,5-trimethylpyrazole-4-carboxamide is its potential off-target effects, which may complicate the interpretation of the results.
Orientations Futures
There are several future directions for the use of N-(1-adamantyl)-1,3,5-trimethylpyrazole-4-carboxamide in scientific research. One direction is to investigate the role of CaMKII in the pathogenesis of neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease, and to explore the potential therapeutic effects of CaMKII inhibitors, such as N-(1-adamantyl)-1,3,5-trimethylpyrazole-4-carboxamide, in these diseases. Another direction is to study the interaction of CaMKII with other signaling pathways, such as mTOR, MAPK, and PI3K, and to explore the potential crosstalk and feedback mechanisms between these pathways. Finally, another direction is to develop more potent and selective CaMKII inhibitors, with longer half-life and fewer off-target effects, for the use in basic research and clinical applications.
Méthodes De Synthèse
N-(1-adamantyl)-1,3,5-trimethylpyrazole-4-carboxamide can be synthesized using a multistep process that involves the reaction of 1-adamantylamine with 4-pyrazolecarboxylic acid, followed by the reaction with 1,3,5-trimethyl-1H-pyrazole and N,N'-dicyclohexylcarbodiimide (DCC) as a coupling reagent. The final product is purified by column chromatography and characterized by NMR and mass spectrometry.
Applications De Recherche Scientifique
N-(1-adamantyl)-1,3,5-trimethylpyrazole-4-carboxamide has been widely used in scientific research to investigate the role of CaMKII in various physiological and pathological conditions, such as synaptic plasticity, learning and memory, anxiety, depression, drug addiction, and neurodegenerative diseases. N-(1-adamantyl)-1,3,5-trimethylpyrazole-4-carboxamide has been shown to block the autophosphorylation of CaMKII at Thr286, which is essential for the activation of CaMKII and the induction of long-term potentiation (LTP) and long-term depression (LTD) in the hippocampus and other brain regions. N-(1-adamantyl)-1,3,5-trimethylpyrazole-4-carboxamide has also been used to study the interaction of CaMKII with other signaling molecules, such as NMDA receptors, AMPA receptors, and PSD-95.
Propriétés
IUPAC Name |
N-(1-adamantyl)-1,3,5-trimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-10-15(11(2)20(3)19-10)16(21)18-17-7-12-4-13(8-17)6-14(5-12)9-17/h12-14H,4-9H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEITLMHMLNUOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-adamantyl)-1,3,5-trimethylpyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methylpyrazol-3-yl)acetamide](/img/structure/B7459025.png)
![Methyl 2-[[5-(piperidin-1-ylmethyl)furan-2-carbonyl]amino]acetate](/img/structure/B7459035.png)



![N-[3-(4-bromoanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7459073.png)

![N-[(4-fluorophenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7459084.png)

